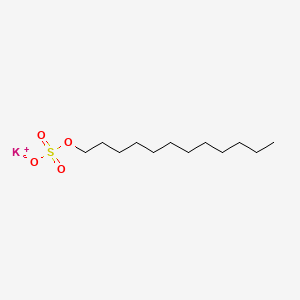
Potassium lauryl sulfate
カタログ番号 B1261214
分子量: 304.49 g/mol
InChIキー: ONQDVAFWWYYXHM-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06730781B1
Procedure details


The cells are thawed, where appropriate, and then lysed. Chemical lysis can be broken down into three steps. The first consists in resuspending the cells in a 25 mM Tris, pH 6.8, 50 mM glucose, 10 mM ETDA buffer or equivalent. The cells are then lysed in a mixture containing 0.2 M NaOH and 1% SDS. The pH of the solution is approximately 12. The choice of an ionic detergent is essential since a non-ionic detergent gives extraction yields which are 10 times lower. The lysis is followed by a pseudo-neutralization of the medium in the presence of potassium acetate (the final pH of the solution is between 5.5 and 6). This acidification of the medium results in the appearance of a precipitate containing the proteins and part of the chromosomal DNA and the RNA. This precipitation is due to reaction of the sodium dodecyl sulphate (SDS) with the potassium acetate, which together form a white precipitate of potassium dodecyl sulphate.




Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
RNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
C(O)C(N)(CO)CO.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[OH-].[Na+].[S:23]([O-:39])([O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=[O:25])=[O:24].[Na+].C([O-])(=O)C.[K+:45]>>[S:23]([O-:39])([O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=[O:24])=[O:25].[K+:45] |f:2.3,4.5,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Step Three
Step Four
|
Name
|
potassium acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Five
[Compound]
|
Name
|
DNA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
RNA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yields which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This acidification of the medium results in the appearance of a precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is due to reaction of the sodium dodecyl sulphate (SDS) with the potassium acetate, which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
